
2-(Difluoromethoxy)-5-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the etherification of naphthol with difluoromethyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces the production cost .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-5-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted naphthols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-naphthol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting pathways related to enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethoxy)-5-naphthol
- 2-(Methoxy)-5-naphthol
- 2-(Difluoromethoxy)aniline
Uniqueness
2-(Difluoromethoxy)-5-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it offers improved stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H8F2O2 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
6-(difluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11,14H |
Clé InChI |
CIHCNYPKEYKFNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11892367.png)


![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
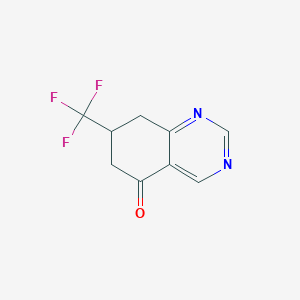

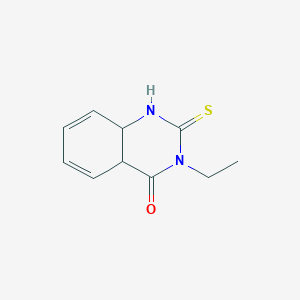

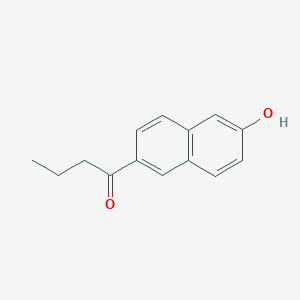
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
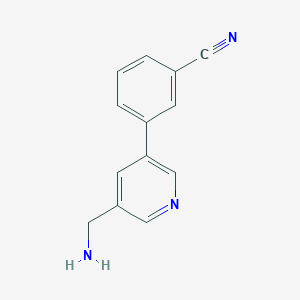
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)
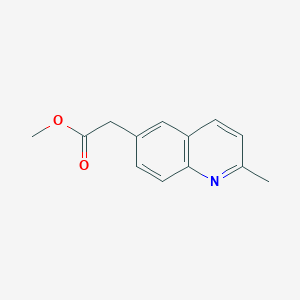
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)
